molecular formula C10H16O4 B14311983 Ethyl 3-methyl-4,7-dioxoheptanoate CAS No. 111832-64-5

Ethyl 3-methyl-4,7-dioxoheptanoate

Cat. No.: B14311983
CAS No.: 111832-64-5
M. Wt: 200.23 g/mol
InChI Key: TVXYIPCDPLAMML-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,7-dioxoheptanoate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4,7-dioxoheptanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate (ethyl 3-oxobutanoate) can be alkylated using an alkyl halide under basic conditions to introduce the desired substituents . The reaction typically involves the use of a strong base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, which then reacts with the alkyl halide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4,7-dioxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Ethyl 3-methyl-4,7-dioxoheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4,7-dioxoheptanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate (ethyl 3-oxobutanoate): Similar in structure but lacks the additional ketone group.

    Methyl acetoacetate: Similar ester functionality but with a different alkyl group.

    Diethyl malonate: Contains two ester groups but lacks the ketone functionality.

Uniqueness

Ethyl 3-methyl-4,7-dioxoheptanoate is unique due to its combination of ester and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various organic compounds.

Properties

CAS No.

111832-64-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-methyl-4,7-dioxoheptanoate

InChI

InChI=1S/C10H16O4/c1-3-14-10(13)7-8(2)9(12)5-4-6-11/h6,8H,3-5,7H2,1-2H3

InChI Key

TVXYIPCDPLAMML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C(=O)CCC=O

Origin of Product

United States

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